molecular formula C14H15N3 B1272389 2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile CAS No. 55817-72-6

2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile

Cat. No. B1272389
CAS RN: 55817-72-6
M. Wt: 225.29 g/mol
InChI Key: RJDOFGRDZKVLTM-UHFFFAOYSA-N
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Description

The compound of interest, 2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile, is a derivative of the pyrrole class, which is known for its significance in medicinal chemistry due to the pyrrole moiety's presence in many biologically active compounds. The structure of this compound suggests potential reactivity and interaction with various biological targets, making it a candidate for further study in the context of drug discovery and development.

Synthesis Analysis

The synthesis of related pyrrole derivatives has been explored in various studies. For instance, a series of 2-amino-tetrahydro-benzo[b]pyran carbonitriles were synthesized using benzylidenemalononitrile derivatives and dimethyl cyclohexanedione under microwave irradiation, a method that could potentially be adapted for the synthesis of the compound . Another study reported the synthesis of a similar compound, 2-amino-4,5-diphenyl-1H-pyrrole-3-carbonitrile, which involved the use of acyl chlorides and anhydrides, indicating the versatility of functional group transformations in the pyrrole ring . Additionally, phase transfer catalysis has been employed to synthesize 2-amino-1-aryl-pyrrole-3-carbonitriles, which could be a viable synthetic route for the target compound .

Molecular Structure Analysis

The molecular structure of pyrrole derivatives has been characterized using various spectroscopic techniques. For example, a related compound, 4-amino-5-benzoyl-1-benzyl-2-(tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile, was characterized by NMR, IR spectroscopy, and elemental analysis . Crystallographic analysis has also been performed on similar compounds, providing insights into their three-dimensional conformations and intermolecular interactions, which are crucial for understanding the reactivity and potential biological interactions of the target compound .

Chemical Reactions Analysis

The reactivity of pyrrole derivatives is influenced by the presence of functional groups such as the carbonitrile group. The structure-activity relationship (SAR) study of a related compound revealed that the carbonitrile group, along with vicinal diphenyl and N-benzyl side chains, are important for inhibitory activities against metallo-β-lactamases, suggesting that the target compound may also exhibit similar reactivity patterns . Moreover, the synthesis of various heterocyclic compounds, including pyrroles, using different reagents and conditions, demonstrates the chemical versatility and potential for further functionalization of the target compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives can be inferred from related compounds. For instance, quantum chemical studies on a novel pyranoquinoline derivative provided insights into molecular geometry, electronic properties, and reactivity descriptors, which could be relevant for understanding the properties of the target compound . The crystal structures of similar compounds have revealed details about molecular conformations and intermolecular hydrogen bonding, which are important for predicting the solubility, stability, and reactivity of the compound .

Scientific Research Applications

Synthesis and Characterization

  • Compound Synthesis : This compound has been synthesized in various studies, exploring its potential in creating novel chemical structures. For instance, Petrova et al. (2023) synthesized a related compound, 4-amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile, indicating the versatility of this class of compounds in synthetic chemistry (Petrova et al., 2023).

  • Characterization and Analysis : Advanced techniques like NMR, IR spectroscopy, and elemental analysis are commonly used for characterizing these compounds. This is evidenced in studies like that of Petrova et al. (2023), where they characterized their synthesized compound using these methods.

Potential in Medicinal Chemistry

  • Metallo-β-Lactamase Inhibition : McGeary et al. (2017) conducted a structure-activity relationship study on derivatives of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile. They found that the 3-carbonitrile group and other side chains are crucial for inhibiting metallo-β-lactamases, enzymes that confer resistance to beta-lactam antibiotics. This suggests the potential use of these compounds in combating antibiotic resistance (McGeary et al., 2017).

  • Antibacterial Evaluation : Vazirimehr et al. (2017) synthesized a derivative of 2-amino-1-methyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile and evaluated its antibacterial activity against various bacteria. This demonstrates the compound's potential in developing new antibacterial agents (Vazirimehr et al., 2017).

Applications in Organic Chemistry

  • Synthesis of Novel Heterocycles : The flexibility of 2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile in synthesizing new heterocyclic compounds is notable. For instance, the synthesis of new cyclic compounds with high yields using ultrasonic irradiation has been reported, showcasing the compound's role in novel organic syntheses (Vazirimehr et al., 2017).

  • Advanced Organic Synthesis Techniques : Studies like that of Vazirimehr et al. (2017) also highlight the use of advanced techniques like ultrasonic irradiation in the synthesis process, pointing to the compound's role in modern organic synthesis methodologies.

properties

IUPAC Name

2-amino-1-benzyl-4,5-dimethylpyrrole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3/c1-10-11(2)17(14(16)13(10)8-15)9-12-6-4-3-5-7-12/h3-7H,9,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJDOFGRDZKVLTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=C1C#N)N)CC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376887
Record name 2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile

CAS RN

55817-72-6
Record name 2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
RP McGeary, DTC Tan, C Selleck, MM Pedroso… - European Journal of …, 2017 - Elsevier
A SAR study on derivatives of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile 5a revealed that the 3-carbonitrile group, vicinal 4,5-diphenyl and N-benzyl side chains of the …
Number of citations: 49 www.sciencedirect.com
HE Sidjabat, G Schenk - research-repository.griffith.edu.au
A SAR study on derivatives of 2-amino-1-benzyl-4, 5-diphenyl-1H-pyrrole-3-carbonitrile 5a revealed that the 3-carbonitrile group, vicinal 4, 5-diphenyl and N-benzyl side chains of the …
SS Fatahala, MS Mohamed, JY Sabry… - Medicinal …, 2022 - ingentaconnect.com
In the last several decades, interest in pyrrole and pyrrolopyrimidine derivatives has increased owing to their biological importance, such as anti-tumor, anti-microbial, anti-inflammatory, …
Number of citations: 7 www.ingentaconnect.com
C Willemann, R Grünert, PJ Bednarski… - Bioorganic & medicinal …, 2009 - Elsevier
A series of 5,6-heteroaromatically annulated pyridine-2,4-diamines have been synthesized and their in vitro cytotoxic activities evaluated against six human cancer cell lines. Benzo[g] …
Number of citations: 70 www.sciencedirect.com
KJ Frankowski, S Patnaik, C Wang… - Journal of medicinal …, 2022 - ACS Publications
The perinucleolar compartment (PNC) is a dynamic subnuclear body found at the periphery of the nucleolus. The PNC is enriched with RNA transcripts and RNA-binding proteins, …
Number of citations: 3 pubs.acs.org
A Doshi - 2019 - search.proquest.com
This dissertation describes the design, synthesis and biological evaluation of monocyclic, bicyclic and tricyclic pyrimidine-based heterocycles as a) single agents with combination …
Number of citations: 2 search.proquest.com
K Shah - 2017 - search.proquest.com
This dissertation describes an introduction, background and research progress in the areas of agents designed as (a) selective Pneumocystis jirovecii dihydrofolate reductase (pjDHFR) …
Number of citations: 5 search.proquest.com

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